molecular formula C23H15ClN4O2 B2678906 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291862-41-3

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2678906
CAS No.: 1291862-41-3
M. Wt: 414.85
InChI Key: IOZZRRCDIZZXMA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, a methylphenyl group, and a phthalazinone ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions involving appropriate precursors .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple aromatic rings. The oxadiazole ring and phenyl rings could potentially participate in π-π interactions, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing chloro groups and the electron-donating methyl group. The compound could potentially undergo electrophilic aromatic substitution reactions at the phenyl rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chloro groups could increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives related to the specified compound and evaluated their antimicrobial efficacy. For instance, El-Hashash et al. (2012) synthesized new derivatives including 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives with the objective of studying their antimicrobial activity. These compounds were identified using various spectral methods and showed potential in antimicrobial applications El-Hashash et al., 2012. Similarly, Sridhara et al. (2010) designed and synthesized new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, demonstrating antimicrobial activity against various bacteria and fungi strains Sridhara et al., 2010.

Anticancer Activity

Research has also extended into the anticancer potential of similar chemical structures. Ravinaik et al. (2021) evaluated a series of substituted benzamides for their anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Most of the tested compounds exhibited moderate to excellent anticancer activity, indicating the potential of such derivatives in cancer treatment Ravinaik et al., 2021.

Synthesis and Structural Characterization

Beyond biological applications, research has also focused on the synthesis and structural characterization of compounds within this chemical class. Behalo et al. (2016) developed a one-pot synthesis method for 1,3,4-oxadiazole derivatives, showcasing a facile approach to obtaining these compounds and evaluating their antimicrobial activities Behalo et al., 2016.

Future Directions

The compound could potentially be explored for its biological activities given the presence of the biologically active oxadiazole and phenyl rings. Further studies could also investigate its synthesis and structural properties .

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-10-12-15(13-11-14)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-30-22)18-8-4-5-9-19(18)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZZRRCDIZZXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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